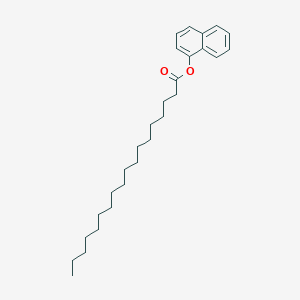

1-萘基硬脂酸酯

描述

Synthesis Analysis

The synthesis of naphthalene derivatives can involve various strategies, including the use of lithiated intermediates, as seen in the preparation of 1,8-bis(trimethylsilyl)- and 1,8-bis(trimethylstannyl)-naphthalene through the reaction of 1,8-dilithionaphthalene with appropriate reagents . While this does not directly describe the synthesis of 1-naphthyl stearate, it suggests that similar lithiation strategies could potentially be applied to introduce a stearate group onto the naphthalene ring.

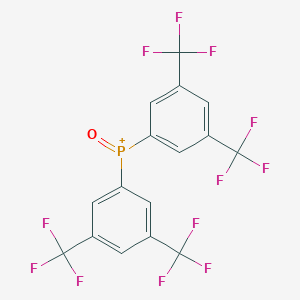

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be quite complex, especially when bulky substituents are introduced. For instance, a highly congested donor-acceptor P–B compound with a 1,8-naphthalene backbone has been synthesized, showing that naphthalene can accommodate large and complex substituents . This implies that the attachment of a stearate group to the naphthalene ring would be feasible, although the steric effects would be less pronounced than in the aforementioned compound.

Chemical Reactions Analysis

Naphthalene derivatives can participate in various chemical reactions. For example, naphthalene-1,8-diylbis(diphenylmethylium) has been used as an organic two-electron oxidant in the oxidative self-coupling of N,N-dialkylanilines . This indicates that naphthalene cores can be central to redox reactions, which might be relevant if 1-naphthyl stearate were to undergo oxidation or similar processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their substituents. For instance, the photolysis of 1-(naphthyl)ethyl alkanoates has been studied, revealing that steric hindrance around the ester bond affects photocleavage . This suggests that the stearate group in 1-naphthyl stearate would also influence its photoreactivity. Additionally, the synthesis of a polymer based on 1-(1-naphthyl)-2,5-di-2-thienyl-1H-pyrrole demonstrates that naphthalene derivatives can exhibit electrochromic and fluorescent properties . This could imply that 1-naphthyl stearate might also display unique optical properties depending on its environment and the nature of its ester linkage.

科学研究应用

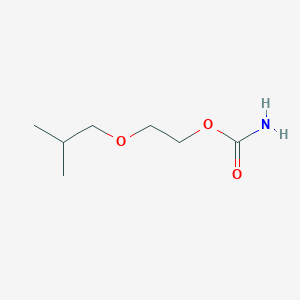

1. 石油行业挑战

在石油行业中,像1-萘基硬脂酸酯这样的萘酸盐,在原油中与卤水混合时,会在油/水界面沉淀。这些物质既不溶于油也不溶于水,提出了重大挑战,通常与硫酸盐和碳酸盐等其他化合物一起沉淀,使其表征变得复杂。研究关注在不同条件下从硬脂酸生成硬脂酸钙的过程,为了解钙萘酸的沉淀提供了见解,并为理解这一复杂过程提供了一个模型 (Moreira, Souza, & Teixeira, 2009)。

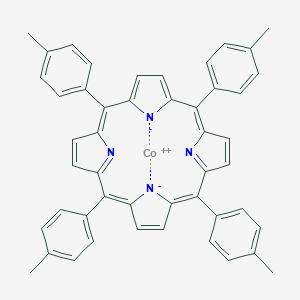

2. 电致变色和荧光聚合物性质

从1-(1-萘基)-2,5-二-2-噻吩基-1H-吡咯合成的一种新型聚合物在电致变色领域展示了显著的潜力。这种聚合物展示了可逆的氧化还原过程和稳定的电致变色行为,根据其氧化状态改变颜色。尽管其单体几乎不具荧光性,但它以其在常见溶剂中的溶解性和发出黄色和/或绿色光而闻名 (Cihaner & Algi, 2008)。

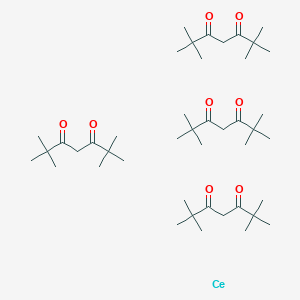

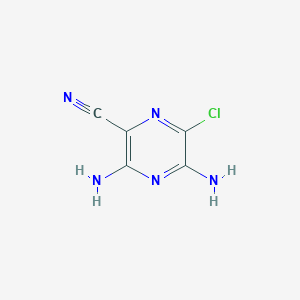

3. 免疫检测应用

在免疫检测领域,利用原位产生的1-萘酚开发了一种放大的电化学免疫传感器,用于敏感检测流感。这种免疫传感器通过其创新设计和使用Pt/CeO2/GO复合材料进行催化放大,显著增强了检测信号,提供了简化的制备过程和强大的检测范围 (Yang et al., 2015)。

4. 具有光学活性和高立体规整性的聚合物合成

使用1-(1-萘基)-1-苯基-3,3-二甲基二硅氧烷-1,3-二基作为单体通过氢硅烷化合成具有光学活性和高立体规整性的聚合物,在聚合物化学领域取得了显著进展。这些聚合物以其光学纯度和高同构度为特征,为具有特定光学活性和结构规则的材料开辟了新的可能性 (Li & Kawakami, 1998)。

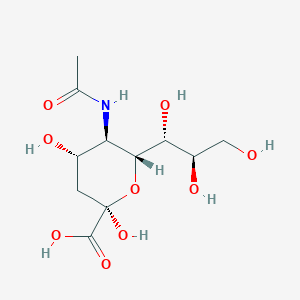

5. 立体选择性糖基化

在有机合成领域,将(1-萘基)丙炔基团引入作为醇的保护基,展示了一种精细的立体选择性糖基化方法。这种基团以其最小的立体位阻和易裂解性为特征,显著提高了合成β-选择性糖基供体的选择性和简易性 (Crich & Wu, 2006)。

作用机制

Mode of Action

It’s possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this .

Biochemical Pathways

Naphthalene derivatives have been shown to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation

Pharmacokinetics

It is known that the compound is a white to white with yellow cast powder and is soluble in chloroform

Result of Action

Given the wide range of biological activities displayed by naphthalene derivatives, it’s possible that 1-Naphthyl Stearate may have diverse effects at the molecular and cellular level . More research is needed to understand these effects.

Action Environment

The action, efficacy, and stability of 1-Naphthyl Stearate may be influenced by various environmental factors. For instance, its solubility in chloroform suggests that it may be more effective in lipid-rich environments . .

属性

IUPAC Name |

naphthalen-1-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-28(29)30-27-23-19-21-25-20-17-18-22-26(25)27/h17-23H,2-16,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVDJPQHLSHHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404885 | |

| Record name | 1-Naphthyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthyl stearate | |

CAS RN |

15806-44-7 | |

| Record name | 1-Naphthalenyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15806-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

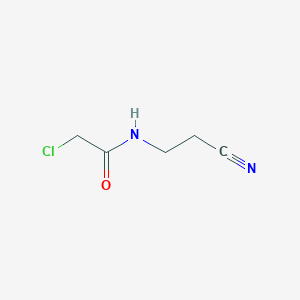

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。